molecular formula C12H17NOSSi B14414553 4-Methyl-2-(trimethylsilyl)-2H-1,4-benzothiazin-3(4H)-one CAS No. 83175-97-7

4-Methyl-2-(trimethylsilyl)-2H-1,4-benzothiazin-3(4H)-one

Cat. No.: B14414553
CAS No.: 83175-97-7
M. Wt: 251.42 g/mol
InChI Key: VGAZQKVFHSPJNW-UHFFFAOYSA-N
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Description

4-Methyl-2-(trimethylsilyl)-2H-1,4-benzothiazin-3(4H)-one is a chemical compound that belongs to the class of benzothiazines Benzothiazines are heterocyclic compounds containing a benzene ring fused to a thiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(trimethylsilyl)-2H-1,4-benzothiazin-3(4H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor molecule containing both benzene and thiazine moieties, followed by the introduction of the methyl and trimethylsilyl groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(trimethylsilyl)-2H-1,4-benzothiazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The methyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

4-Methyl-2-(trimethylsilyl)-2H-1,4-benzothiazin-3(4H)-one has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(trimethylsilyl)-2H-1,4-benzothiazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate: Another compound with a similar structure but different functional groups.

    Trimethylsilyl 4-methyl-2-[(trimethylsilyl)oxy]benzoate: Shares the trimethylsilyl group but has a different core structure.

Uniqueness

4-Methyl-2-(trimethylsilyl)-2H-1,4-benzothiazin-3(4H)-one is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

CAS No.

83175-97-7

Molecular Formula

C12H17NOSSi

Molecular Weight

251.42 g/mol

IUPAC Name

4-methyl-2-trimethylsilyl-1,4-benzothiazin-3-one

InChI

InChI=1S/C12H17NOSSi/c1-13-9-7-5-6-8-10(9)15-12(11(13)14)16(2,3)4/h5-8,12H,1-4H3

InChI Key

VGAZQKVFHSPJNW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2SC(C1=O)[Si](C)(C)C

Origin of Product

United States

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